molecular formula C10H7NO2 B11914276 7-Hydroxyisoquinoline-8-carbaldehyde

7-Hydroxyisoquinoline-8-carbaldehyde

Cat. No.: B11914276
M. Wt: 173.17 g/mol
InChI Key: UQUGVJVVTMNSGW-UHFFFAOYSA-N
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Description

7-Hydroxyisoquinoline-8-carbaldehyde is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound is characterized by the presence of a hydroxyl group at the 7th position and an aldehyde group at the 8th position on the isoquinoline ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyisoquinoline-8-carbaldehyde typically involves the functionalization of isoquinoline derivatives. One common method includes the bromination of 8-hydroxyquinoline followed by a series of reactions to introduce the aldehyde group at the desired position . Another approach involves the use of Friedländer synthesis, which is a classical method for constructing quinoline and isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize catalytic methods and controlled reaction conditions to ensure efficient production. Specific details on industrial methods are less commonly disclosed due to proprietary reasons.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyisoquinoline-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: 7-Hydroxyisoquinoline-8-carboxylic acid.

    Reduction: 7-Hydroxyisoquinoline-8-methanol.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

7-Hydroxyisoquinoline-8-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxyisoquinoline-8-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

7-hydroxyisoquinoline-8-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-9-8-5-11-4-3-7(8)1-2-10(9)13/h1-6,13H

InChI Key

UQUGVJVVTMNSGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)C=O)O

Origin of Product

United States

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